

# bioavailability and absorption of choline bitartrate

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An In-Depth Technical Guide on the Bioavailability and Absorption of Choline Bitartrate

#### Introduction

Choline, an essential quaternary amine nutrient, is critical for a multitude of physiological processes, including the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes through phospholipids like phosphatidylcholine (PC), and methyl group metabolism via its metabolite, betaine.[1][2] While the human body can synthesize choline de novo through the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, these endogenous amounts are insufficient to meet metabolic demands, necessitating dietary intake. [1][3] **Choline bitartrate** is a common, water-soluble salt form of choline used in dietary supplements.[2][4] This technical guide provides a comprehensive overview of the current scientific understanding of the intestinal absorption, bioavailability, pharmacokinetics, and metabolism of **choline bitartrate**, intended for researchers, scientists, and professionals in drug development.

## Intestinal Absorption of Choline Bitartrate

The absorption of water-soluble choline from **choline bitartrate** primarily occurs in the small intestine. The process involves both carrier-mediated transport and passive diffusion, with the former being the principal mechanism at physiological concentrations.

## **Carrier-Mediated Transport**



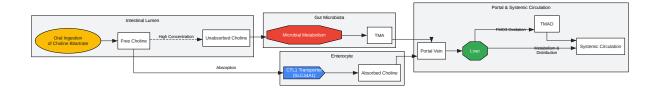
In humans, choline is absorbed from the intestinal lumen into enterocytes predominantly via the choline transporter-like 1 (CTL1) protein, encoded by the SLC44A1 gene.[1] This transport is a form of facilitated diffusion, driven by the choline concentration gradient and the electrical potential across the enterocyte membrane.[1] Studies using human intestinal epithelial cell lines (LS180) have confirmed the significant expression of CTLs, with the rank order of mRNA expression being CTL1 > CTL4 > CTL3 > CTL2 > CTL5.[5] This transport system is saturable, with an apparent Michaelis constant (Km) estimated to be 108  $\mu$ M in LS180 cells and 119  $\mu$ M in isolated guinea pig enterocytes.[5][6] The transport is also dependent on membrane potential but appears to be independent of sodium (Na+) and pH gradients.[5][6]

#### **Metabolism by Gut Microbiota**

A significant fate of unabsorbed choline in the intestine is its metabolism by gut microbiota.[1] Intestinal microbes degrade choline into trimethylamine (TMA).[1][7] This TMA is then absorbed, transported to the liver via the portal vein, and oxidized by the hepatic enzyme flavin-containing monooxygenase 3 (FMO3) into trimethylamine N-oxide (TMAO).[1][7] Studies have consistently shown that supplementation with **choline bitartrate** leads to a significant increase in plasma and urinary TMAO levels.[8][9][10] This microbial metabolism can impact the overall bioavailability of ingested choline and is a critical consideration in studies of choline supplementation. The composition of an individual's gut microbiota can influence the extent of TMAO production; for instance, individuals with a higher abundance of Clostridium lineages from Ruminococcaceae and Lachnospiraceae have been identified as high-TMAO producers.

The overall workflow from ingestion to systemic circulation and microbial interaction is visualized below.





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Fig 1. Choline Bitartrate Absorption and Gut Microbiota Metabolism.

## **Bioavailability and Pharmacokinetics**

The bioavailability of **choline bitartrate** has been evaluated in several human clinical trials, often in comparison to other choline forms like phosphatidylcholine (PC) from krill oil or egg yolk. Pharmacokinetic parameters provide quantitative measures of the rate and extent of absorption.

#### **Quantitative Pharmacokinetic Data**

Following a single oral dose of **choline bitartrate**, plasma choline concentrations rise, typically peaking within a few hours.[8] The area under the curve (AUC) and maximum concentration (Cmax) are key indicators of bioavailability. While some studies suggest that choline from natural phospholipid sources may be more efficiently absorbed over time compared to **choline bitartrate**[11], other research indicates that the total bioavailability, as measured by the AUC of plasma choline, is comparable between **choline bitartrate** and other forms like alpha-GPC and egg-PC after a single dose.[10]

However, the metabolic fate of the absorbed choline differs significantly. **Choline bitartrate** consistently leads to a much more substantial increase in plasma TMAO levels compared to phospholipid-bound choline.[8][9][10]



The tables below summarize key pharmacokinetic parameters from human studies involving **choline bitartrate**.

Table 1: Pharmacokinetic Parameters of Plasma Choline After a Single Dose

| Choline<br>Source            | Dose<br>(Choline<br>Equivalen<br>t) | n  | Tmax (h)         | Cmax<br>(µmol/L) | AUC<br>(μmol·h/L<br>)                                       | Referenc<br>e |
|------------------------------|-------------------------------------|----|------------------|------------------|-------------------------------------------------------------|---------------|
| Choline<br>Bitartrate        | 825 mg                              | 12 | 2.6 ± 0.3        | 8.0 ± 0.9        | AUC <sub>0-24</sub> :<br>49.3 ± 4.5                         | [8]           |
| SuperbaBo<br>ost™ (PC)       | 825 mg                              | 12 | 6.7 ± 1.0*       | 7.2 ± 0.7        | AUC <sub>0-24</sub> :<br>52.8 ± 6.2                         | [8]           |
| Choline<br>Bitartrate        | 550 mg                              | 6  | ~2.0<br>(median) | -                | No<br>significant<br>difference<br>in AUC vs<br>other forms | [10]          |
| Egg-PC                       | 550 mg                              | 6  | ~3.0<br>(median) | -                | No<br>significant<br>difference<br>in AUC vs<br>other forms | [10]          |
| Choline<br>Bitartrate        | 3 g                                 | 18 | -                | -                | iAUC <sub>0-6</sub> :<br>20.3 ±<br>10.1**                   | [11]          |
| Egg Yolk<br>Phospholip<br>id | 3 g                                 | 18 | -                | -                | iAUC <sub>0-6</sub> :<br>84.7 ±<br>35.5**                   | [11]          |

Note: Tmax was significantly longer for SuperbaBoost™ compared to **choline bitartrate**.[8] \*Note: Incremental AUC (iAUC) was four times higher for egg yolk phospholipid.[11]



Table 2: Pharmacokinetic Parameters of Plasma TMAO After a Single Dose

| Choline<br>Source      | Dose<br>(Choline<br>Equivalent) | n  | Cmax<br>(µmol/L) | AUC <sub>0−24</sub><br>(μmol·h/L)               | Reference |
|------------------------|---------------------------------|----|------------------|-------------------------------------------------|-----------|
| Choline<br>Bitartrate  | 825 mg                          | 12 | 47.1 ± 7.9       | 436.9 ± 70.8                                    | [8]       |
| SuperbaBoos<br>t™ (PC) | 825 mg                          | 12 | 12.3 ± 1.7*      | 132.8 ± 19.4*                                   | [8]       |
| Choline<br>Bitartrate  | 600 mg                          | 37 | -                | 3x greater plasma TMAO AUC vs PC and control    | [9]       |
| Choline<br>Bitartrate  | 550 mg                          | 6  | -                | Highest<br>AUC <sub>0-6</sub> vs<br>other forms | [10]      |
| Egg-PC                 | 550 mg                          | 6  | -                | No increase from baseline                       | [10]      |

Note: Cmax and AUC were significantly lower for SuperbaBoost™ compared to **choline** bitartrate.[8]

# **Post-Absorptive Metabolism and Signaling**

Once absorbed and having passed through the liver, choline enters systemic circulation and is distributed throughout the body for use in several critical metabolic pathways.[1]

- Acetylcholine Synthesis: Choline is a direct precursor for the synthesis of acetylcholine (ACh), a vital neurotransmitter for muscle control, memory, and other nervous system functions.[1][2]
- Phospholipid Synthesis (CDP-Choline Pathway): The primary pathway for phosphatidylcholine (PC) synthesis begins with the phosphorylation of choline. This is the





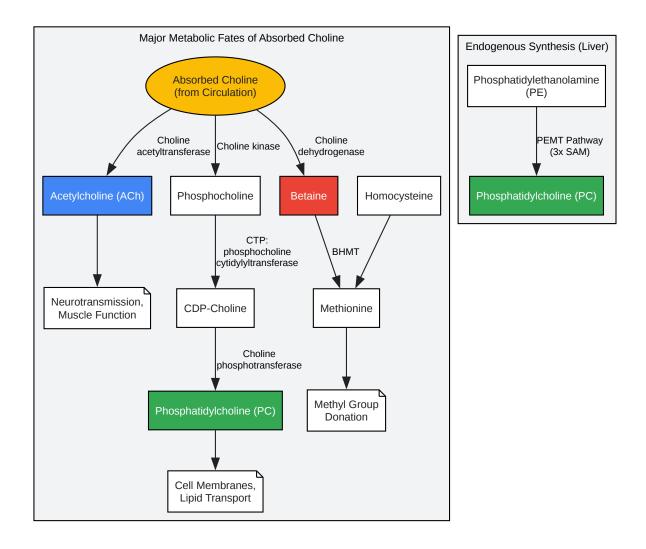


main route for incorporating dietary choline into cell membranes.[12]

- Methyl Group Donation (Oxidation to Betaine): Choline can be oxidized in the liver and kidneys to form betaine. Betaine is a critical methyl donor in the one-carbon metabolism cycle, where it facilitates the remethylation of homocysteine to methionine.[2][13]
- Endogenous Synthesis (PEMT Pathway): For context, the body can also synthesize PC de novo in the liver from phosphatidylethanolamine (PE) via the PEMT pathway. This pathway is particularly important when dietary choline intake is low.[1][14]

The diagram below illustrates these major metabolic fates of absorbed choline.





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Fig 2. Post-Absorptive Choline Metabolic Pathways.

# **Key Experimental Methodologies**

The assessment of choline bioavailability requires robust experimental designs and sensitive analytical techniques.

# **Experimental Protocols for Bioavailability Studies**

#### Foundational & Exploratory



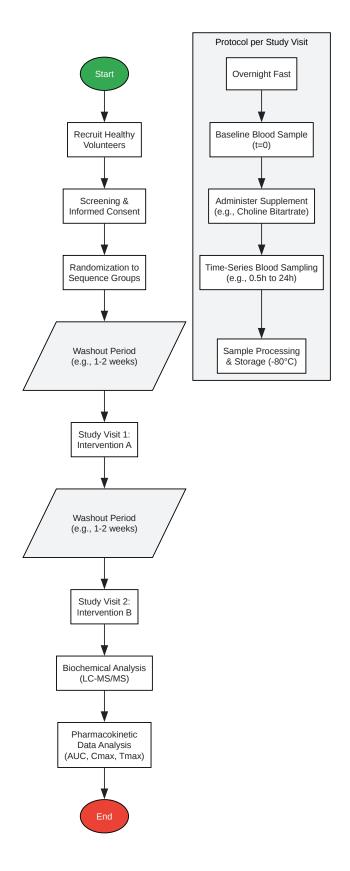


A typical human pharmacokinetic study for **choline bitartrate** follows a randomized, controlled, crossover design.

- Study Design: A randomized, double-blind, crossover trial is often employed. Participants receive a standardized dose of **choline bitartrate** and comparator choline forms (e.g., phosphatidylcholine) or a placebo, with a washout period of at least one week between interventions.[9][10]
- Subjects: Studies typically recruit healthy adult volunteers who have abstained from cholinerich foods and supplements for a period before each study day.[8]
- Dosing and Sample Collection: After an overnight fast, baseline blood samples are collected. Participants then consume the assigned supplement. Blood samples are collected at multiple time points post-ingestion (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) to characterize the full pharmacokinetic profile.[8][10] Urine may also be collected over a 24-hour period.[9]
- Sample Processing: Blood is collected in tubes containing an anticoagulant like EDTA.
   Plasma is separated by centrifugation and typically stored at -80°C until analysis.[15] Proper sample handling is critical as choline concentrations can increase in samples stored at ambient temperature.[15]

The workflow for such a study is depicted below.





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Fig 3. Experimental Workflow for a Crossover Bioavailability Study.



## **Analytical Methods for Quantification**

Accurate quantification of choline and its metabolites in biological matrices is essential.

- Mass Spectrometry: The gold standard for choline quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[15][16] This method offers high sensitivity and specificity. Isotope dilution mass spectrometry, using deuterium-labeled internal standards (e.g., d9-choline), is employed for precise quantification.[16][17]
- Nuclear Magnetic Resonance (NMR): High-throughput NMR-based assays have also been developed for quantifying choline in plasma and serum.[18] Deming regression analysis shows a high correlation (r=0.998) between NMR and mass spectrometry methods for choline measurement.[18]
- Enzymatic and HPLC Methods: Older methods include radio-enzymatic procedures and high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.[19][20] While effective, these have largely been superseded by LC-MS/MS for its superior performance.

#### Conclusion

Choline bitartrate is a water-soluble form of choline that is readily absorbed in the human intestine, primarily through the CTL1 carrier-mediated transport system. Its overall bioavailability, in terms of increasing plasma choline concentrations, appears comparable to other supplemental forms in single-dose studies, although some evidence suggests phospholipid-bound choline may be absorbed more efficiently over a longer period. A defining characteristic of choline bitartrate metabolism is the significant production of TMAO, a direct consequence of the metabolism of unabsorbed choline by the gut microbiota. This is in stark contrast to phospholipid-bound choline, which results in minimal TMAO elevation. The absorbed choline is utilized in fundamental metabolic pathways, including the synthesis of acetylcholine and phosphatidylcholine, and serves as a source of methyl groups via its oxidation to betaine. Understanding these distinct absorption and metabolic characteristics is crucial for researchers and clinicians when selecting a choline source for supplementation or therapeutic development.



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